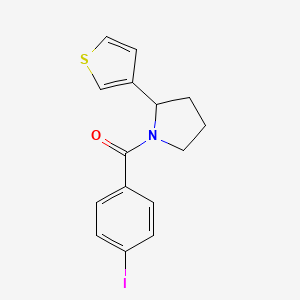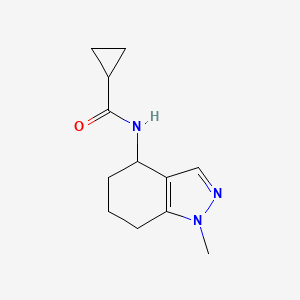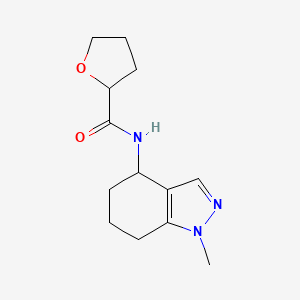![molecular formula C12H17N3O2 B7495331 5-methyl-N-[2-(oxolan-2-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B7495331.png)
5-methyl-N-[2-(oxolan-2-yl)ethyl]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-[2-(oxolan-2-yl)ethyl]pyrazine-2-carboxamide, also known as Moxalactam, is a synthetic antibiotic that belongs to the beta-lactam class of antibiotics. It was first synthesized in 1972 and was approved for use in 1983 by the US Food and Drug Administration (FDA). Moxalactam is commonly used to treat bacterial infections, particularly those caused by gram-negative bacteria.
Mechanism of Action
5-methyl-N-[2-(oxolan-2-yl)ethyl]pyrazine-2-carboxamide works by inhibiting the synthesis of the bacterial cell wall, which is essential for the survival of the bacteria. It binds to and inhibits the enzymes responsible for the formation of the peptidoglycan layer of the cell wall, leading to cell lysis and death of the bacteria.
Biochemical and Physiological Effects:
5-methyl-N-[2-(oxolan-2-yl)ethyl]pyrazine-2-carboxamide has been found to have a low toxicity profile and is generally well-tolerated by patients. It is rapidly eliminated from the body, primarily through the kidneys, and has a half-life of approximately 1 hour.
Advantages and Limitations for Lab Experiments
5-methyl-N-[2-(oxolan-2-yl)ethyl]pyrazine-2-carboxamide has several advantages for laboratory experiments, including its broad-spectrum activity against gram-negative bacteria and its low toxicity profile. However, it also has some limitations, including its narrow therapeutic index and the potential for the development of antibiotic resistance.
Future Directions
Several future directions for research on 5-methyl-N-[2-(oxolan-2-yl)ethyl]pyrazine-2-carboxamide include:
1. Development of new formulations and delivery methods to improve its efficacy and pharmacokinetic properties.
2. Investigation of its potential use in combination with other antibiotics to enhance its activity against resistant bacteria.
3. Study of its mechanism of action at the molecular level to identify new targets for antibiotic development.
4. Evaluation of its safety and efficacy in special populations, such as children and pregnant women.
5. Investigation of its potential use in the prevention of bacterial infections in high-risk populations, such as patients undergoing surgery or chemotherapy.
Synthesis Methods
5-methyl-N-[2-(oxolan-2-yl)ethyl]pyrazine-2-carboxamide is synthesized by a multistep process that involves the reaction of 5-methylpyrazine-2-carboxylic acid with ethylene oxide to form 5-methyl-N-(2-hydroxyethyl)pyrazine-2-carboxamide. This intermediate is then reacted with 2,2-dimethoxypropane in the presence of a strong acid to form 5-methyl-N-(2-(oxolan-2-yl)ethyl)pyrazine-2-carboxamide, which is the final product.
Scientific Research Applications
5-methyl-N-[2-(oxolan-2-yl)ethyl]pyrazine-2-carboxamide has been extensively studied for its antibacterial properties and has been found to be effective against a wide range of gram-negative bacteria. It has been used to treat infections in various parts of the body, including the respiratory tract, urinary tract, and skin.
properties
IUPAC Name |
5-methyl-N-[2-(oxolan-2-yl)ethyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9-7-15-11(8-14-9)12(16)13-5-4-10-3-2-6-17-10/h7-8,10H,2-6H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHDKDUJSZYMTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-[1-(dimethylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B7495250.png)
![4-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7495258.png)

![(NE)-N-[[3-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B7495283.png)

![N-[3-(azepan-1-ylsulfonyl)phenyl]pyrazine-2-carboxamide](/img/structure/B7495305.png)

![N-(2,5-dichlorophenyl)-1-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7495318.png)
![N-(1,1-dioxothiolan-3-yl)-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7495328.png)
![(2-Ethylmorpholin-4-yl)-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7495334.png)
![N-(8-tricyclo[5.2.1.02,6]decanyl)oxane-4-carboxamide](/img/structure/B7495339.png)


![N-(3,4-dihydro-2H-chromen-4-yl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7495362.png)